1-Ethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid is a complex organic compound that combines a piperazine ring with an ethyl group and a phenoxyethyl group The presence of oxalic acid suggests that it may exist as a salt or complex
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 5-methyl-2-propan-2-ylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Piperazine Derivative Formation: The phenoxyethyl intermediate is then reacted with 1-ethylpiperazine under controlled conditions to form the desired compound.
Oxalic Acid Addition: Finally, oxalic acid is added to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenoxyethyl group can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the phenoxyethyl moiety.
Scientific Research Applications
1-Ethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active compound due to its unique structure.
Materials Science: The compound’s properties could be useful in the development of new materials with specific characteristics.
Biological Studies: Researchers may investigate its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine involves its interaction with specific molecular targets. The piperazine ring and phenoxyethyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-[2-(4-methylphenoxy)ethyl]piperazine: Similar structure but with a different substitution pattern on the phenoxy group.
1-Ethyl-4-[2-(2-propylphenoxy)ethyl]piperazine: Variation in the alkyl group attached to the phenoxy moiety.
Uniqueness
1-Ethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine is unique due to the specific substitution pattern on the phenoxy group and the presence of oxalic acid. This combination of features may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-ethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O.C2H2O4/c1-5-19-8-10-20(11-9-19)12-13-21-18-14-16(4)6-7-17(18)15(2)3;3-1(4)2(5)6/h6-7,14-15H,5,8-13H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKOLVWBPPICSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=C(C=CC(=C2)C)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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